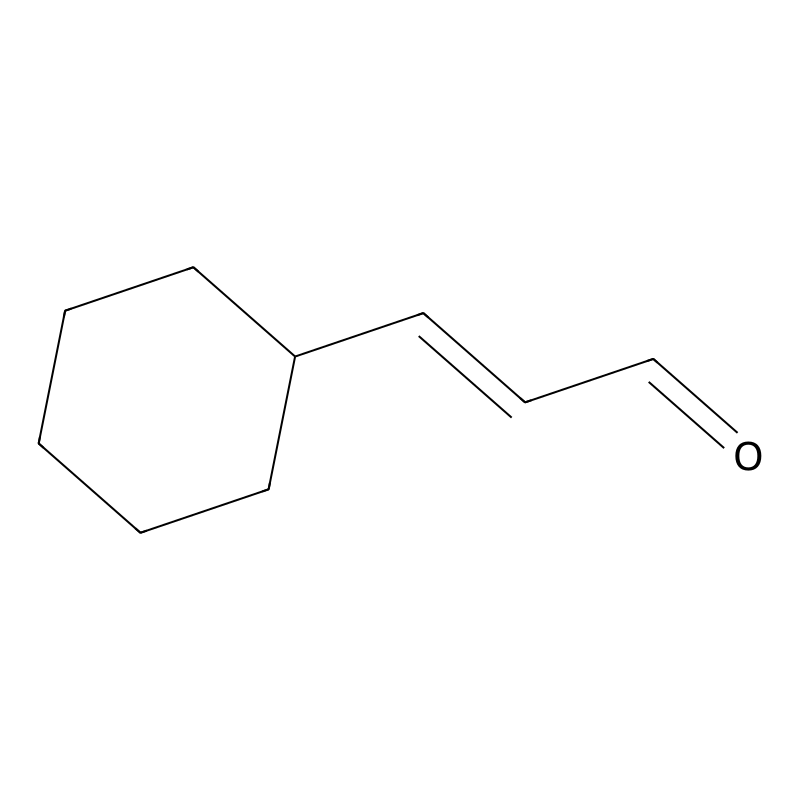

(2E)-3-cyclohexyl-2-propenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2E)-3-cyclohexyl-2-propenal is an organic compound with the molecular formula and a molecular weight of 176.26 g/mol. It is characterized by a cyclohexyl group attached to a propenal chain, specifically in the trans configuration. The compound appears as a yellow liquid with a sweet, cinnamon-like odor, and it has a boiling point of 255.6°C and a melting point of -33.5°C. It is soluble in organic solvents like ethanol and ether but has limited solubility in water.

- Oxidation: The aldehyde group can be oxidized to form cyclohexylacrylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to cyclohexylpropenol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Electrophilic Addition: The double bond can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, leading to substituted products.

Recent studies indicate that (2E)-3-cyclohexyl-2-propenal exhibits antimicrobial properties against various bacterial and fungal strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the yeast Candida albicans. This suggests potential applications in healthcare as an antimicrobial agent. Additionally, its reactivity with biological macromolecules indicates possible roles in enzyme-catalyzed reactions.

The synthesis of (2E)-3-cyclohexyl-2-propenal can be achieved through several methods:

- Aldol Condensation: A common synthetic route involves the aldol condensation of cyclohexanone with acrolein, typically conducted in the presence of a base like sodium hydroxide under controlled temperature conditions.

- Industrial Production: On an industrial scale, continuous flow reactors may be employed to optimize yield and purity, utilizing catalysts to enhance reaction rates.

(2E)-3-cyclohexyl-2-propenal has diverse applications across various fields:

- Chemistry: It serves as an important building block for synthesizing more complex organic molecules.

- Biology: Utilized in enzyme-catalyzed reaction studies.

- Medicine: Explored for potential therapeutic applications targeting specific biochemical pathways.

- Industry: Employed in the production of fragrances and flavoring agents due to its distinctive aroma.

The mechanism of action for (2E)-3-cyclohexyl-2-propenal involves its interaction with molecular targets, particularly through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is valuable in biochemical assays for studying enzyme kinetics and inhibition, highlighting its utility in research settings.

Several compounds share structural similarities with (2E)-3-cyclohexyl-2-propenal:

- (2E)-3-Phenyl-2-propenal: Contains a phenyl group instead of a cyclohexyl group.

- (2E)-3-Methyl-2-propenal: Features a methyl group instead of a cyclohexyl group.

ComparisonCompound Key Features Uniqueness (2E)-3-Cyclohexyl-2-propenal Cyclohexyl group; sweet aroma Unique steric effects from the cyclohexyl group (2E)-3-Phenyl-2-propenal Phenyl group; different electronic properties More reactive due to less steric hindrance (2E)-3-Methyl-2-propenal Methyl group; smaller size Less steric hindrance compared to cyclohexyl

| Compound | Key Features | Uniqueness |

|---|---|---|

| (2E)-3-Cyclohexyl-2-propenal | Cyclohexyl group; sweet aroma | Unique steric effects from the cyclohexyl group |

| (2E)-3-Phenyl-2-propenal | Phenyl group; different electronic properties | More reactive due to less steric hindrance |

| (2E)-3-Methyl-2-propenal | Methyl group; smaller size | Less steric hindrance compared to cyclohexyl |

The cyclohexyl group's bulkiness imparts distinct steric and electronic properties that affect reactivity and interactions with other molecules, making (2E)-3-cyclohexyl-2-propenal unique among its analogs.